molecular formula C10H14N4O4 B3970386 4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine

4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine

Cat. No.: B3970386
M. Wt: 254.24 g/mol
InChI Key: FEJYAOLBBVLIGI-UHFFFAOYSA-N
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Description

4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group, a methyl group, and a nitro group, along with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine typically involves the following steps:

    Nitration of 4-Methoxy-6-methylpyrimidine: The starting material, 4-methoxy-6-methylpyrimidine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyrimidine ring.

    Formation of the Morpholine Derivative: The nitrated pyrimidine is then reacted with morpholine under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyrimidine oxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Methoxy-substituted pyrimidine oxide.

    Reduction: 4-(4-Amino-6-methyl-5-nitropyrimidin-2-yl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of pyrimidine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)thiomorpholine: Similar structure but with a thiomorpholine ring instead of a morpholine ring.

Uniqueness

4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring systems

Properties

IUPAC Name

4-(4-methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c1-7-8(14(15)16)9(17-2)12-10(11-7)13-3-5-18-6-4-13/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJYAOLBBVLIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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